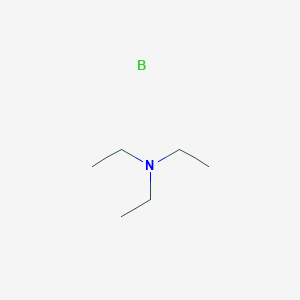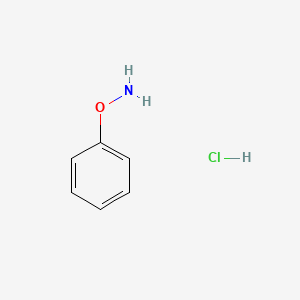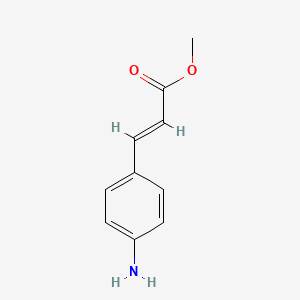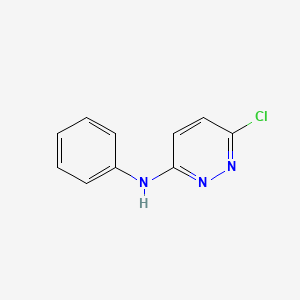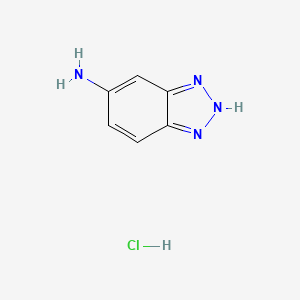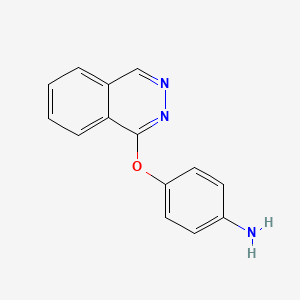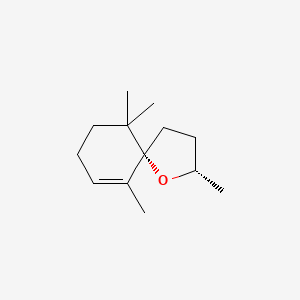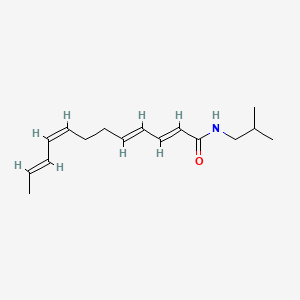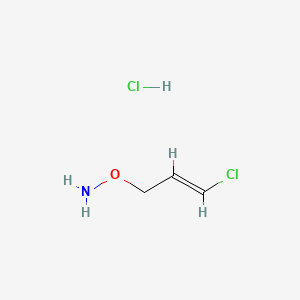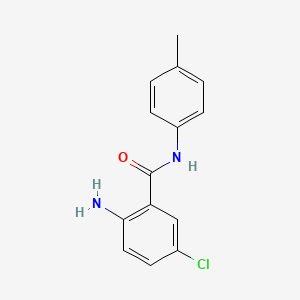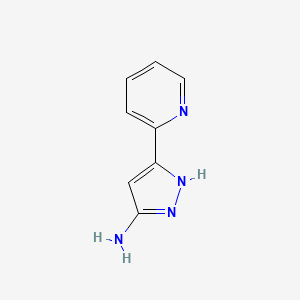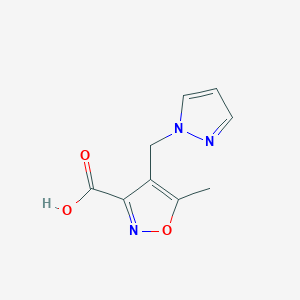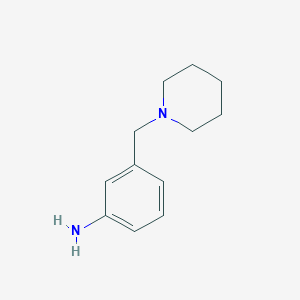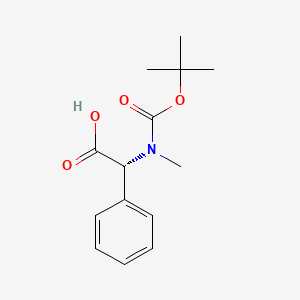
Boc-d-n-me-phg-oh
Übersicht
Beschreibung
“Boc-d-n-me-phg-oh” is a chemical compound with the molecular formula C14H19NO4 . It is also known by other names such as “(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid”, “Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaR)-”, and “N-Boc-®-a-(MethylaMino)-benzeneacetic acid” among others .
Synthesis Analysis
The synthesis of “Boc-d-n-me-phg-oh” involves a multistep process. This includes the reaction of Boc-N-protected D-phenylalanine with N-methylamine and subsequent deprotection of the Boc group .
Molecular Structure Analysis
The molecular structure of “Boc-d-n-me-phg-oh” can be represented by the InChI code InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 . The compound has a molecular weight of 265.30 g/mol .
Chemical Reactions Analysis
“Boc-d-n-me-phg-oh” is a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR . It is used as part of a catalyst combination to catalyze regioselective [4 + 2] cycloadditions of β-substituted cyclic enones and polyconjugated malononitriles .
Physical And Chemical Properties Analysis
“Boc-d-n-me-phg-oh” has a molecular weight of 265.30 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
1. Self-Assembled Nanostructures
Boc-d-n-me-phg-oh, as part of the diphenylalanine motif (Phe-Phe), has been studied for its potential in creating unique nanostructures. Research has highlighted the self-assembly of Boc-Phe-Phe into various morphologies like tubular, vesicular, or fibrillar structures. These structures are significant in biomaterial chemistry, sensors, and bioelectronics. The study of Phe-Phe motifs, including those with Boc-d-n-me-phg-oh, is key to developing new functional nano-architectures (Datta, Tiwari, & Ganesh, 2018).
2. Ligand Affinity Studies
Boc-d-n-me-phg-oh has been implicated in studies involving ligand affinity, especially in the context of thrombin inhibition. For example, the N-terminal blocking group of thrombin-directed peptides, including Boc-D-Phe-Pro-Arg-OH, significantly impacts their binding affinity. This research contributes to the understanding of how minor changes in inhibitor structure can lead to significant reorganization of neighboring protein structures, which is essential for drug design (Nienaber, Mersinger, & Kettner, 1996).
3. Molecularly Imprinted Polymers
The use of Boc-d-n-me-phg-oh in molecularly imprinted polymers (MIPs) has been researched for specific sorption and recognition. Studies indicate that MIPs using Boc-L-Phe-OH as a template show preferential adsorption for certain molecules over their analogues, suggesting potential applications in selective sensing and separation technologies (Li, Huang, Zheng, Li, & Tong, 2008).
4. Anti-Apoptotic Protein Studies
Research into the properties of Boc-D-Lys-OH (BDLO) indicates that it can be used as a potential inhibitor of anti-apoptotic proteins, suggesting its application in chemotherapy. Such studies are crucial for the development of new drugs and treatment methods for cancer (Şaş, Yalçın, Ercan, & Kurt, 2020).
5. Photocatalysis Research
Research on (BiO)2CO3 (BOC) focuses on its photocatalysis properties. BOC is investigated for applications in fields like healthcare, photocatalysis, and supercapacitors. This research is significant in enhancing environmental pollution control and developing efficient photocatalytic materials (Ni, Sun, Zhang, & Dong, 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)11(12(16)17)10-8-6-5-7-9-10/h5-9,11H,1-4H3,(H,16,17)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABPHLHHQAKPL-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447771 | |
| Record name | boc-d-n-me-phg-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-d-n-me-phg-oh | |
CAS RN |
30925-12-3 | |
| Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]methylamino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30925-12-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | boc-d-n-me-phg-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-4-[(2-{[(E)-4-Hydroxy-4-oxo-2-butenoyl]amino}cyclohexyl)amino]-4-oxo-2-butenoic acid](/img/structure/B1366620.png)
